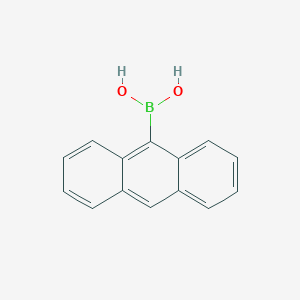

Ácido 9-antracenoborónico

Descripción general

Descripción

9-Anthraceneboronic acid is a useful research compound. Its molecular formula is C14H11BO2 and its molecular weight is 222.05 g/mol. The purity is usually 95%.

The exact mass of the compound 9-Anthraceneboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Anthraceneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Anthraceneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Elastómeros sensibles a estímulos

Ácido 9-antracenoborónico: se utiliza en la creación de elastómeros sensibles a estímulos. Estos materiales pueden responder a estímulos externos como la luz, el calor y los alcoholes . La naturaleza dinámica de los ésteres borónicos y la dimerización reversible del antraceno hacen que estos elastómeros sean particularmente interesantes para aplicaciones donde se requiere una respuesta ambiental.

Química covalente dinámica

El compuesto juega un papel fundamental en la química covalente dinámica, donde se utiliza para formar redes reticuladas al exponerse al calor y la radiación ultravioleta . Esta propiedad es esencial para desarrollar materiales que puedan sanar, adaptarse o reconfigurarse en respuesta a cambios ambientales.

Diseño de materiales inteligentes

Los derivados del ácido antracenoborónico son esenciales en el diseño de materiales inteligentes. Estos materiales pueden cambiar sus propiedades en respuesta a desencadenantes específicos, lo que los hace adecuados para su uso en sensores, actuadores y otros dispositivos que requieren un alto grado de sensibilidad ambiental .

Síntesis de polímeros

En la síntesis de polímeros, el ácido 9-antracenoborónico se utiliza para introducir funcionalidades de éster borónico en los polímeros. Esta modificación confiere características únicas a los polímeros, como la capacidad de formar enlaces reversibles y adaptarse a diferentes condiciones .

Catálisis

El grupo ácido borónico del ácido 9-antracenoborónico puede actuar como catalizador en diversas reacciones químicas. Su capacidad para formar enlaces covalentes reversibles con sustratos es valiosa en procesos catalíticos que requieren precisión y control .

Ingeniería de tejidos

La capacidad del compuesto para formar enlaces dinámicos y reversibles lo convierte en un candidato para desarrollar andamios en ingeniería de tejidos. Estos andamios se pueden diseñar para responder a estímulos biológicos, ayudando al crecimiento y regeneración de tejidos .

Biosensores

Debido a su naturaleza sensible, el ácido 9-antracenoborónico se utiliza en el desarrollo de biosensores. Estos sensores pueden detectar y medir analitos biológicos, proporcionando información crítica para el diagnóstico médico y el monitoreo ambiental .

Sistemas de administración de fármacos

La capacidad de unión reversible del ácido 9-antracenoborónico se explota en la creación de sistemas de administración de fármacos. Estos sistemas pueden liberar agentes terapéuticos en respuesta a condiciones fisiológicas específicas, mejorando la eficacia y el direccionamiento de los tratamientos .

Mecanismo De Acción

Safety and Hazards

9-Anthraceneboronic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

Anthracene-based compounds like 9-Anthraceneboronic acid have potential applications in many areas due to their unique properties. For instance, they can be used in the construction of coordination complexes . They also show promise in the development of luminescent materials . Furthermore, they can be integrated into covalent adaptable networks to create stimuli-responsive elastomers .

Propiedades

IUPAC Name |

anthracen-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDLIWHHXBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573500 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100622-34-2 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthraceneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

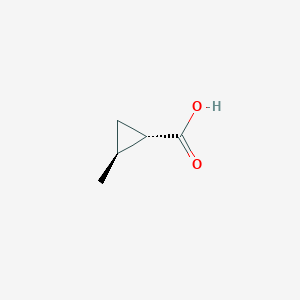

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

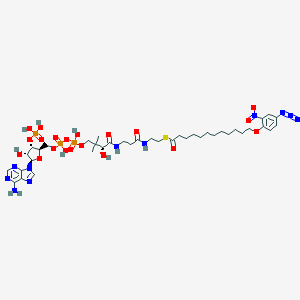

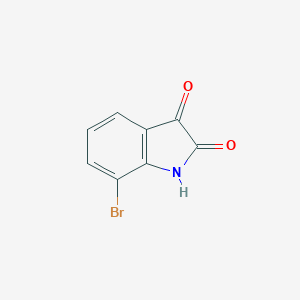

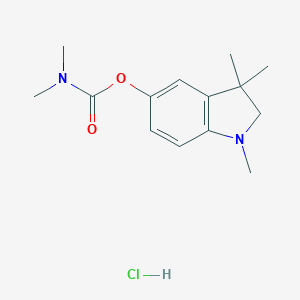

Feasible Synthetic Routes

Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?

A: 9-Anthraceneboronic acid exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes 9-Anthraceneboronic acid a promising component in electrochemical sensors for H2O2.

Q2: How is 9-Anthraceneboronic acid utilized in the development of stimuli-responsive materials?

A: 9-Anthraceneboronic acid plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.

Q3: What is the significance of the synthetic route used to produce 9-Anthraceneboronic acid?

A: The synthesis of 9-Anthraceneboronic acid typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield 9-Anthraceneboronic acid. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)